Glaziovine

Descripción general

Descripción

Glaziovina es un alcaloide pro-aporfina originalmente aislado de la planta Ocotea glaziovii, que pertenece a la familia Lauraceae . Ha sido estudiado extensamente por sus propiedades neurofarmacológicas y se registró como tranquilizante bajo la marca Suavedol® a principios de la década de 1970 . Glaziovina es conocida por sus propiedades ansiolíticas y antiulcerosas .

Métodos De Preparación

La síntesis de glaziovina implica varios pasos, incluido el uso de grupos éter o éster y grupos diazo . Un método para sintetizar (±)-glaziovina incluye los siguientes pasos :

Etapa de Reducción: Conversión del compuesto con fórmula (19) a fórmula (20) mediante reducción.

Eliminación del Grupo Éter o Éster: Formación del compuesto con fórmula (21) mediante la eliminación del grupo éter o éster presente en la posición 4’.

Hidrogenación Catalítica: Se lleva a cabo en ácido acético glacial en presencia de 10% de paladio sobre carbón a temperaturas entre 15 °C y 40 °C bajo presión de hidrógeno.

Formación de la Sal de Diazonio: El compuesto amino se trata en una solución ácida a 0°-5°C con una cantidad equivalente de un nitrito de metal alcalino para formar la sal de diazonio correspondiente.

Análisis De Reacciones Químicas

Glaziovina experimenta diversas reacciones químicas, incluida la oxidación, reducción y sustitución . Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico, paladio sobre carbón y nitritos de metales alcalinos . Los principales productos formados a partir de estas reacciones incluyen sales de diazonio e intermediarios reducidos .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Glaziovine exhibits a range of pharmacological effects, primarily influencing the central nervous system (CNS). Key findings from various studies include:

- Anxiolytic Effects : Clinical trials have demonstrated that this compound significantly reduces anxiety without the muscle relaxant properties typical of benzodiazepines. A double-blind study involving 50 patients indicated that this compound produced 'good to excellent' antianxiety effects across different anxiety disorders, including psychoneurosis and depressive syndromes .

- Motor Activity Modulation : In animal models, this compound has been shown to reduce spontaneous motor activity and counteract hypermotility induced by amphetamines. For instance, doses of 0.1 mg/kg and 1 mg/kg resulted in a reduction of 38% and 45% in motor activity, respectively .

- Impact on Sleep : While it prolongs barbiturate-induced hypnosis in mice, this compound does not significantly modify sleep patterns when administered alone .

Safety Profile

This compound demonstrates a favorable safety profile with low toxicity levels. Studies indicate that the acute lethal dose (LD) is significantly higher than therapeutic doses, suggesting a wide margin of safety for clinical use. Chronic administration in animal models did not reveal adverse effects on body weight or organ health .

Case Studies and Clinical Trials

Several clinical studies have explored the therapeutic potential of this compound:

- Anxiety Disorders : A controlled trial involving patients with various anxiety disorders showed significant improvements with this compound treatment over a 14-day period. The study highlighted its efficacy compared to traditional anxiolytics without associated side effects like sedation .

- Neurodegenerative Disease Models : Research into the neuroprotective effects of this compound on animal models of neurodegeneration suggests its potential role in mitigating symptoms associated with diseases such as Alzheimer's through modulation of key signaling pathways.

Mecanismo De Acción

El mecanismo de acción de la glaziovina implica su interacción con varios objetivos moleculares y vías . Se ha demostrado que interactúa con la acetilcolinesterasa, el factor de crecimiento nervioso VGF, la cinasa dependiente de ciclina y la glucógeno sintasa cinasa . Estas interacciones contribuyen a sus efectos neurofarmacológicos, incluidas las propiedades ansiolíticas y antiulcerosas .

Comparación Con Compuestos Similares

Glaziovina es similar a otros alcaloides pro-aporfina como la actinidina y la pronuciferina . es único en su alto potencial inhibitorio contra el HBsAg y su mejor energía de interacción con varios objetivos moleculares en comparación con los fármacos de uso clínico . Otros compuestos similares incluyen el diazepam, que se ha comparado con la glaziovina en términos de sus propiedades ansiolíticas .

Actividad Biológica

Glaziovine is a proaporphine alkaloid primarily derived from the plant Ocotea glaziovii, belonging to the Lauraceae family. This compound has garnered attention for its diverse biological activities, including anti-amoebic, anxiolytic, and anti-ulcer effects. This article explores the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound has the chemical formula and is classified under several categories due to its pharmacological properties. Its structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Anti-Amoebic Activity

Recent studies have demonstrated that this compound exhibits significant anti-amoebic activity against Entamoeba histolytica, the causative agent of amoebiasis. In a study assessing various extracts from Annona purpurea, this compound showed an IC value of 33.5 µM, which is notably higher than that of metronidazole (6.8 µM) but still indicates substantial efficacy against the parasite. The mechanism of action appears to involve apoptosis and lysis of the amoebae, with morphological changes observed in treated trophozoites .

2. Anxiolytic Effects

This compound has been reported to possess anxiolytic properties, making it a candidate for neuropharmacological research. Its potential in treating anxiety disorders is linked to its ability to modulate neurotransmitter systems, though specific mechanisms remain under investigation .

3. Anti-Ulcerogenic Properties

Historical research has indicated that this compound exhibits anti-ulcer effects comparable to other psychotropic drugs. A comparative study highlighted its effectiveness in reducing gastric lesions, suggesting its utility in gastrointestinal treatments .

Table 1: Summary of Biological Activities of this compound

Recent Advances in Research

Recent findings have focused on enhancing the production of this compound through biotechnological methods such as cell suspension cultures treated with elicitors. This approach aims to increase the yield of this valuable alkaloid for further pharmacological studies .

Propiedades

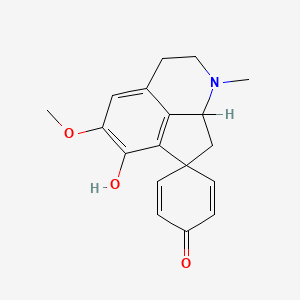

IUPAC Name |

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glaziovine's anti-amoebic activity compare to Metronidazole?

A2: this compound demonstrates significant anti-amoebic activity with an IC50 of 33.5 µM, while Metronidazole, a standard treatment for amoebiasis, shows an IC50 of 6.8 µM. [] This suggests that while this compound is effective, Metronidazole exhibits greater potency against E. histolytica. []

Q2: What morphological changes in E. histolytica trophozoites are induced by this compound treatment?

A3: While the specific morphological changes are not detailed in the provided research, significant alterations in trophozoite morphology are observed following treatment with both this compound and an alkaloid extract containing this compound. []

Q3: What is the chemical formula and molecular weight of this compound?

A4: this compound has a molecular formula of C19H21NO4 and a molecular weight of 327.38 g/mol. []

Q4: Has the complete NMR assignment of this compound been reported?

A5: Yes, complete 1H and 13C NMR assignments of this compound were reported for the first time, facilitated by the availability of this compound and its O-methyl derivative, Pronuciferine. []

Q5: What is the partition coefficient of this compound at alkaline pH?

A6: this compound exhibits a very high partition coefficient at alkaline pH in a buffered water solution when partitioned against both benzene and chloroform. [] This suggests a preference for the organic phase, indicating high lipophilicity. []

Q6: What is the role of AcCYP80Q8 in this compound biosynthesis?

A8: AcCYP80Q8, a cytochrome P450 enzyme found in A. contorta, catalyzes the formation of the pentacyclic proaporphine this compound. [] This enzyme facilitates an unusual C-C phenol coupling reaction, directly contributing to the formation of the characteristic aporphine alkaloid skeleton. []

Q7: Have any computational studies been conducted on this compound?

A7: The provided research does not mention specific computational studies conducted on this compound.

Q8: How does methylation of this compound affect its biological activity?

A10: Methylation of this compound yields Pronuciferine. [] While both compounds exhibit anti-HBsAg activity, Pronuciferine demonstrates a significantly lower IC50 of 0.042 µM compared to this compound's IC50 of 0.008 µM. []

Q9: What is known about the stability and formulation of this compound?

A9: The provided research primarily focuses on this compound's isolation, identification, and biological activity. Further research is needed to establish its stability profile under various conditions and explore formulation strategies to enhance its therapeutic potential.

Q10: Is there information available regarding SHE regulations for this compound?

A10: The provided research primarily focuses on this compound's scientific aspects and does not provide information regarding SHE regulations. Regulatory guidelines and safety data sheets should be consulted for comprehensive information.

Q11: What is the bioavailability of this compound following oral administration in dogs?

A13: this compound displays high enteral absorption with a bioavailability ranging from 80% to 98% in dogs. [] This suggests efficient absorption from the gastrointestinal tract following oral administration. []

Q12: How is this compound excreted from the body?

A14: In dogs, this compound is excreted through both bile and urine in relatively similar amounts. [] Following intravenous administration, approximately 49% is excreted in urine within 24 hours, while oral administration results in 39% urinary excretion over the same period. []

Q13: What types of in vitro assays have been used to evaluate the biological activity of this compound?

A15: In vitro studies have utilized a tetrazolium dye reduction assay and flow cytometry to assess this compound's anti-amoebic activity against E. histolytica trophozoites. []

Q14: Is there evidence of resistance development to this compound?

A14: The provided research does not mention any studies investigating resistance mechanisms or the development of cross-resistance to this compound.

Q15: What is the safety profile of this compound?

A15: While this compound demonstrates promising anti-amoebic and anti-HBsAg activity, detailed toxicological studies are essential to fully assess its safety profile and potential for therapeutic use.

Q16: Have any targeted drug delivery strategies been explored for this compound?

A16: The research provided does not delve into targeted drug delivery strategies for this compound.

Q17: Are there any known biomarkers associated with this compound's efficacy or safety?

A17: The provided research does not mention any specific biomarkers associated with this compound's efficacy or safety.

Q18: What analytical techniques are commonly used to quantify this compound?

A21: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for quantifying this compound in plant material and biological samples. []

Q19: What extraction methods are typically employed for isolating this compound from plant sources?

A22: A statistical mixture design employing solvents like acetone, methanol, chloroform, and n-hexane has been investigated to optimize this compound extraction from Unonopsis duckei leaves. [] Synergistic effects between chloroform and methanol enhanced extraction efficiency. []

Q20: Is there information on the environmental impact and degradation of this compound?

A20: The provided research does not provide information regarding the environmental impact or degradation pathways of this compound.

Q21: What is known about the solubility of this compound in different media?

A21: The provided research does not provide specific details about the solubility of this compound in various solvents.

Q22: Have the analytical methods used for quantifying this compound been validated?

A25: Yes, at least one study employed a validated HPLC-MS/MS method for this compound quantification. [] The method demonstrated suitable accuracy, precision, and sensitivity for analyzing this compound content in plant material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.